molecular formula C15H14ClN3O2S B6568015 N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 69186-41-0

N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6568015
CAS No.: 69186-41-0
M. Wt: 335.8 g/mol
InChI Key: OEXXRUUIZXKTSK-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a 3-chlorophenylcarbamoylmethyl moiety at position 4. Structural analogs often vary in substituents on the thiazole, aryl groups, or cyclopropane modifications, leading to divergent pharmacological profiles .

Properties

IUPAC Name

N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-10-2-1-3-11(6-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-4-5-9/h1-3,6,8-9H,4-5,7H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXXRUUIZXKTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aryl Group

N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Differs by a 4-methylphenyl group instead of 3-chlorophenyl.
  • Molecular Formula : C₁₆H₁₇N₃O₂S.
  • This compound’s anti-inflammatory activity (if tested) might differ due to reduced polarity .
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Benzo[d]thiazole replaces the thiazole core.
  • Molecular Formula : C₁₁H₉ClN₂OS.
  • Key Differences : The fused benzene ring increases molecular weight (243.72 g/mol) and lipophilicity (logP ~3.2), likely enhancing blood-brain barrier penetration compared to the target compound .

Core Heterocycle Modifications

3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
  • Structure : Benzothiophene replaces cyclopropanecarboxamide.
  • The 2,4-dimethylphenyl group may sterically hinder interactions compared to the target compound’s 3-chlorophenyl group .
Tetramethylcyclopropane-Thiazole Carboxamides (e.g., A-836,339)
  • Structure : Tetramethylcyclopropane and variable thiazole substitutions.
  • Key Differences: Increased steric bulk from tetramethylcyclopropane may reduce solubility but improve receptor selectivity. Such compounds are associated with cannabinoid receptor modulation, suggesting the target compound’s cyclopropane could similarly influence CNS activity .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Core Structure Key Substituents logP (Predicted) Notable Activity Reference
Target Compound C₁₆H₁₅ClN₃O₂S* Thiazole 3-Chlorophenyl, cyclopropane ~2.8 Under investigation
N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide C₁₆H₁₇N₃O₂S Thiazole 4-Methylphenyl, cyclopropane ~3.1 Anti-inflammatory (hypothesized)
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide C₁₁H₉ClN₂OS Benzo[d]thiazole 4-Chloro, cyclopropane ~3.2 Research use (CNS targets)
A-836,339 C₁₉H₂₃NO₂S Thiazole Tetramethylcyclopropane ~4.5 Cannabinoid receptor agonist
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide C₂₀H₁₆ClN₂OS Benzothiophene 2,4-Dimethylphenyl ~4.8 Cytotoxic (preclinical)

Key Research Findings and Implications

  • Substituent Position Matters : Meta-substitution (3-chloro) vs. para-substitution (4-methyl/chloro) on the phenyl ring significantly impacts electronic properties and steric interactions, affecting target binding .
  • Cyclopropane Advantages : The cyclopropane ring in the target compound and analogs enhances metabolic stability compared to linear alkyl chains, as seen in and .
  • Thiazole Flexibility : Thiazole cores tolerate diverse substitutions (e.g., benzo[d]thiazole in ) while maintaining bioactivity, suggesting broad applicability in drug design .

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